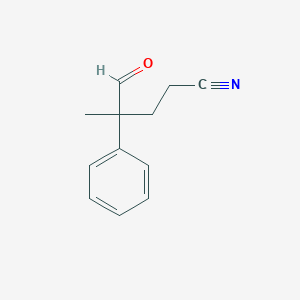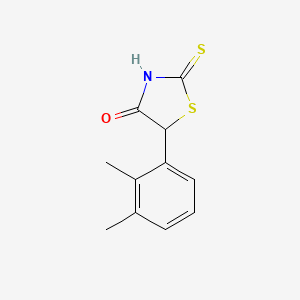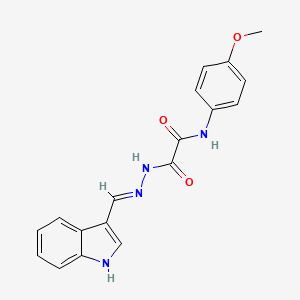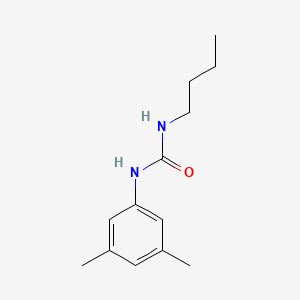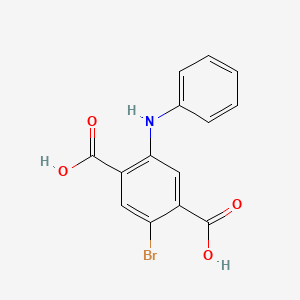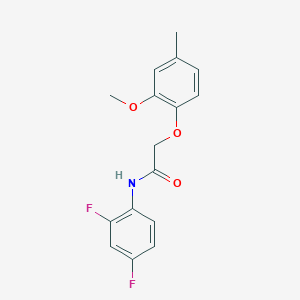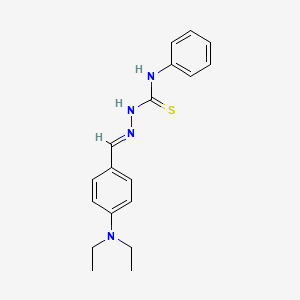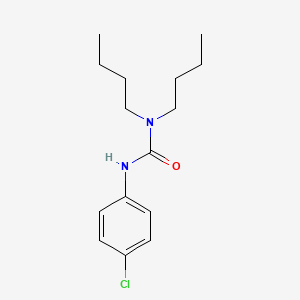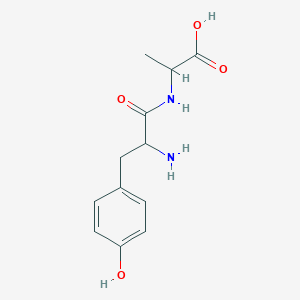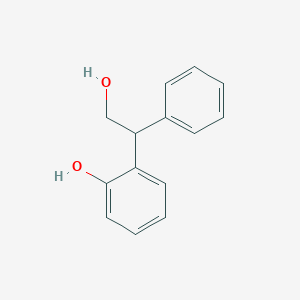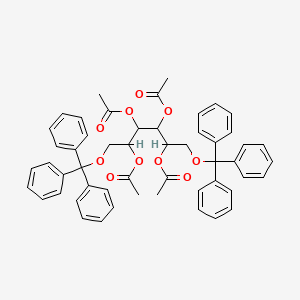
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex organic compound that belongs to the class of acetylated hexitols. This compound is characterized by the presence of acetyl groups at positions 2, 3, 4, and 5, and trityl groups at positions 1 and 6 of the hexitol backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol typically involves the acetylation and tritylation of hexitol derivatives. One common method involves the use of acetic anhydride and trityl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation and tritylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hexitols with hydroxyl groups at positions 2, 3, 4, and 5 .
Applications De Recherche Scientifique
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Another acetylated sugar derivative used in organic synthesis.
1,2,3,4-Tetra-O-acetyl-beta-D-glucose: A similar compound with acetyl groups at different positions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative of glucose used in carbohydrate chemistry.
Uniqueness
2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is unique due to its specific acetylation and tritylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and biochemical research .
Propriétés
Numéro CAS |
52918-59-9 |
|---|---|
Formule moléculaire |
C52H50O10 |
Poids moléculaire |
834.9 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate |
InChI |
InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3 |
Clé InChI |
PTDBFGFAVMJEMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



